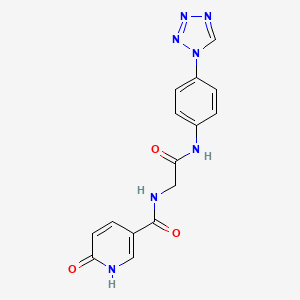

N-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom. Tetrazoles are known for their wide range of medicinal activity and potential role in biosciences . The compound also contains an amide group, which is a functional group consisting of a carbonyl group linked to a nitrogen atom. Amides play a significant role in the biochemistry of life.

Molecular Structure Analysis

The tetrazole ring in the compound can exhibit tautomeric behavior, which is the ability of a compound to exist in two or more readily interconvertible forms . This can affect the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the tetrazole and amide groups. Tetrazoles can participate in various reactions such as substitutions and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms in the tetrazole ring could potentially make the compound a good hydrogen bond acceptor .Scientific Research Applications

Energetic Materials

Antimicrobial Activity

Tetrazole derivatives have shown promise in antimicrobial applications. While not specifically about compound 2 , related tetrazole compounds have exhibited considerable antimicrobial activity against various microorganisms. Further studies could explore its potential in this field .

Cancer Research

Heat shock protein 90 (HSP90) is a therapeutic target in cancer treatment. Although not directly studied for compound 2 , its structural features and nitrogen-rich character might warrant investigation in HSP90 inhibition .

Mechanism of Action

Target of Action

The primary target of N-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is currently unknown . Compounds with similar structures, such as tetrazole derivatives, have been found to exhibit a wide range of biological activities . They have been used in the treatment of various conditions, including pain, inflammation, and metabolic diseases .

Mode of Action

It can be inferred from related compounds that it may interact with its targets through hydrogen bond and hydrophobic interactions . The introduction of a 1H-tetrazol-5-yl group has been found to significantly increase the potency of certain compounds .

Biochemical Pathways

Based on the known metabolic pathways of related compounds, it can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n - and o -dealkylation and o -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

Tetrazole derivatives are known to offer a more appreciative pharmacokinetic profile and play the role of metabolically stable substitute for carboxylic acid functional group .

Result of Action

Based on the known effects of related compounds, it may have potential therapeutic effects in the treatment of various conditions, including pain, inflammation, and metabolic diseases .

Future Directions

properties

IUPAC Name |

6-oxo-N-[2-oxo-2-[4-(tetrazol-1-yl)anilino]ethyl]-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N7O3/c23-13-6-1-10(7-16-13)15(25)17-8-14(24)19-11-2-4-12(5-3-11)22-9-18-20-21-22/h1-7,9H,8H2,(H,16,23)(H,17,25)(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWUPCGJUYYKFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CNC(=O)C2=CNC(=O)C=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine](/img/structure/B2823020.png)

![N-(4-bromophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolecarboxamide](/img/structure/B2823021.png)

![1-(2,4-Dimethylphenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2823022.png)

![5-({[(2,2-Dimethylpropanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2823023.png)

![Methyl (2R,3R)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate](/img/structure/B2823028.png)

![3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid](/img/structure/B2823033.png)

![N-[(3-Tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2823036.png)

![2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2823039.png)

![methyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2823043.png)